Cas no 138366-79-7 (decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate)
138366-79-7 structure
Product Name:decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
Numero CAS:138366-79-7
MF:C33H56O6
MW:548.794151306152
CID:176469
PubChem ID:164409
Update Time:2025-04-19
decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- decyl 2-methylprop-2-enoate
- [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
- 2-Propenoic acid, 2-methyl-, decyl ester, polymer with methyl 2-methyl-2-propenoate and exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl 2-methyl-2-propenoate
- Boneloc
- methyl 2-methylprop-2-enoate
- Methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate
- Mma-dma-ibma
- decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
- 138366-79-7
- decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
-
- Inchi: 1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1
- Chiave InChI: IZAVPYQSQCFPOV-JEHXZSQOSA-N
- Sorrisi: O(C(C(=C)C)=O)[C@H]1CC2CC[C@]1(C)C2(C)C.O(C(C(=C)C)=O)CCCCCCCCCC.O(C)C(C(=C)C)=O
Proprietà calcolate
- Massa esatta: 548.40788
- Massa monoisotopica: 548.408
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 39
- Conta legami ruotabili: 16
- Complessità: 634
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.9Ų
Proprietà sperimentali
- Punto di ebollizione: 288.6°C at 760 mmHg
- Punto di infiammabilità: 114.7°C
- PSA: 78.9
decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
138366-79-7 (decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate) Prodotti correlati
- 2231-91-6(2-Propenoic acid,2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester)
- 7534-94-3(Isobornyl methacrylate)
- 34759-34-7(Octahydro-1H-4,7-methanoinden-5-yl methacrylate)
- 46729-07-1(2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti